2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-
Overview
Description
2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- is a complex organic compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- involves multiple steps and specific reaction conditions. One common method includes the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation . This method is part of a broader category of one-pot multicomponent synthesis, which is efficient and environmentally friendly. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield are optimized for commercial use .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Scientific Research Applications
2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its versatility makes it a valuable compound for developing new pharmaceuticals and therapeutic agents. Additionally, it has industrial applications, such as in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, some pyrrolidinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- include other pyrrolidinone derivatives such as 1-ethyl-2-pyrrolidinone and 1-octyl-2-pyrrolidinone . These compounds share the pyrrolidinone core structure but differ in their substituents, which can significantly affect their biological activity and applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,23,25H,2,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGQONBFMWLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-76-2 | |
Record name | 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ETHYL-4-(2-((2-HYDROXYETHYL)AMINO)ETHYL)-3,3-DIPHENYLPYRROLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P6569O4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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